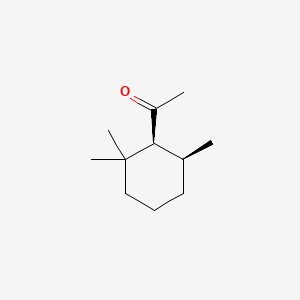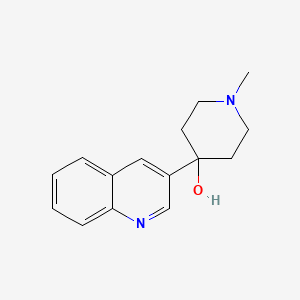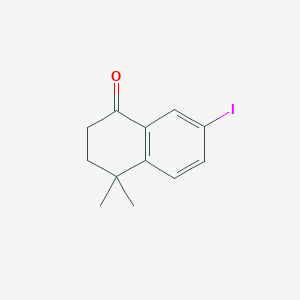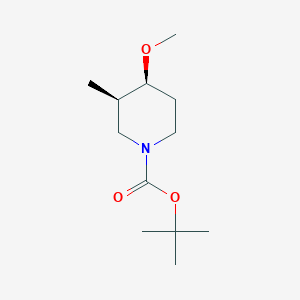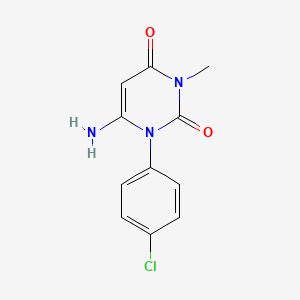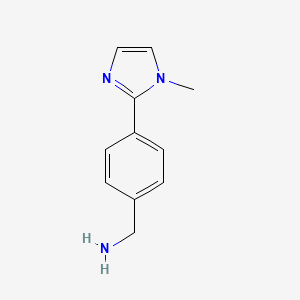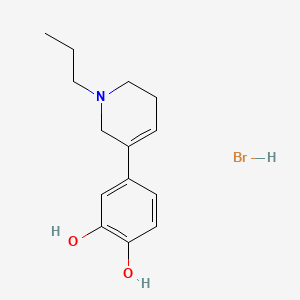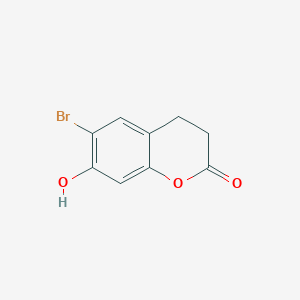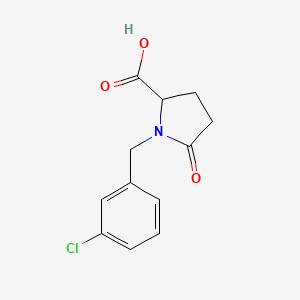
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid
Overview
Description
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid is an organic compound with a complex structure that includes a chlorobenzyl group, a pyrrolidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorobenzyl group and the carboxylic acid functional group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.
Substitution: The chlorobenzyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which 1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to changes in cellular function and activity. The exact molecular targets and pathways are subjects of ongoing research, with studies aiming to elucidate the compound’s precise mode of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylic acid
- 1-(3-Bromobenzyl)-5-oxopyrrolidine-2-carboxylic acid
- 1-(3-Methylbenzyl)-5-oxopyrrolidine-2-carboxylic acid
Uniqueness
1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid stands out due to the specific positioning of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions and applications compared to its similar counterparts.
Properties
Molecular Formula |
C12H12ClNO3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-2-8(6-9)7-14-10(12(16)17)4-5-11(14)15/h1-3,6,10H,4-5,7H2,(H,16,17) |
InChI Key |
HTTLIOSKZPIJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
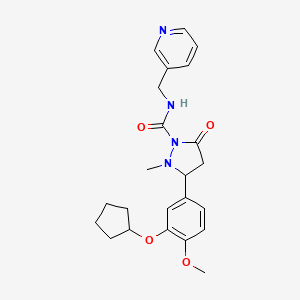
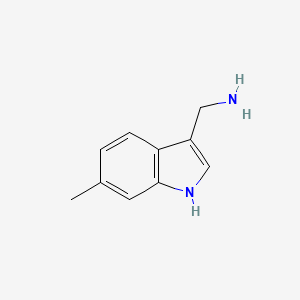
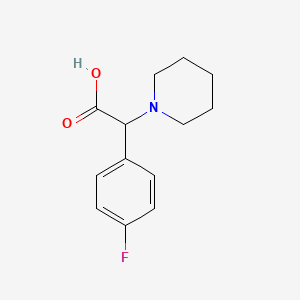
![2-[4-(3-Bromo-2-methylbenzoyl)-1-piperazinyl]ethanol](/img/structure/B8753543.png)

